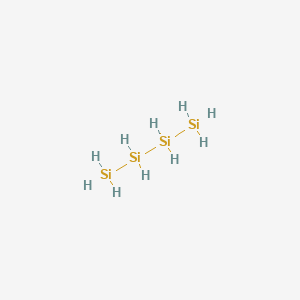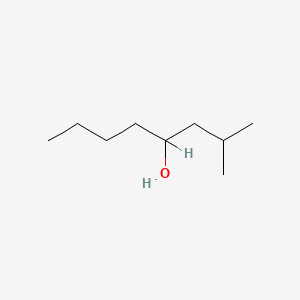
Sulfur tetrafluoride oxide
Overview
Description
Sulfur tetrafluoride oxide, also known as thionyl tetrafluoride, is an inorganic compound with the chemical formula SOF₄. It is a colorless gas with a distorted trigonal bipyramidal molecular shape. The compound is notable for its unique bonding structure, where the oxygen atom is located on the equatorial plane, and the fluorine atoms occupy both axial and equatorial positions .
Preparation Methods
Sulfur tetrafluoride oxide can be synthesized through several methods:
Reaction of Thionyl Fluoride with Fluorine Gas: This method was first discovered by Moissan and Lebeau in 1902.
Heating Sulfur Hexafluoride with Air: This method involves heating sulfur hexafluoride with air to 400°C.
Electrolysis of Hydrogen Fluoride with Sulfur Dioxide: This process also produces oxygen difluoride and sulfuryl fluoride.
Reaction of Silver Difluoride with Thionyl Fluoride: This reaction occurs at 200°C.
Chemical Reactions Analysis
Sulfur tetrafluoride oxide undergoes various chemical reactions:
Hydrolysis: Reacts with water to produce hydrofluoric acid, sulfurofluoridic acid, and sulfuryl difluoride.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, forming different sulfur and fluorine-containing products.
Substitution Reactions: It can react with other halides and oxides, forming various fluorinated compounds.
Common reagents used in these reactions include water, fluorine gas, and other halides. The major products formed from these reactions are hydrofluoric acid, sulfur dioxide, and sulfuryl difluoride .
Scientific Research Applications
Sulfur tetrafluoride oxide has several applications in scientific research:
Fluorinating Agent: It is used as a fluorinating agent in organic synthesis to introduce fluorine atoms into specific substrates.
Catalysis: The compound is used in catalytic processes involving fluorine and sulfur chemistry.
Material Science: It is studied for its unique bonding and structural properties, which are of interest in material science and inorganic chemistry.
Mechanism of Action
The mechanism of action of sulfur tetrafluoride oxide involves its ability to act as both a Lewis acid and a Lewis base. This amphoteric nature allows it to participate in various chemical reactions, forming adducts with Lewis bases and reacting with fluoride acceptors and donors . The molecular targets and pathways involved include the formation of [SF₃]⁺ and [SF₅]⁻ salts, as well as adducts with Lewis bases .
Comparison with Similar Compounds
Sulfur tetrafluoride oxide can be compared with other similar compounds such as:
Thionyl Fluoride (SOF₂): Both compounds contain sulfur, oxygen, and fluorine, but this compound has more fluorine atoms and a different molecular structure.
Sulfur Hexafluoride (SF₆): Sulfur hexafluoride is a highly inert compound with six fluorine atoms, whereas this compound is more reactive and has a different bonding arrangement.
Selenium Tetrafluoride (SeF₄): Selenium tetrafluoride is similar in structure but contains selenium instead of sulfur.
This compound’s unique properties, such as its amphoteric nature and ability to form various adducts, make it distinct from these similar compounds.
Properties
IUPAC Name |
tetrafluoro(oxo)-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/F4OS/c1-6(2,3,4)5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGWRBKBGKTKOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=S(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F4OS, SOF4 | |
| Record name | sulfur tetrafluoride oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sulfur_tetrafluoride_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Record name | Thionyl tetrafluoride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Thionyl_tetrafluoride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30160060 | |
| Record name | (SP-5-21)-Sulfur fluoride oxide (SF4O) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30160060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13709-54-1 | |
| Record name | Sulfur fluoride oxide (SF4O), (SP-5-21)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13709-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfur tetrafluoride oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013709541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (SP-5-21)-Sulfur fluoride oxide (SF4O) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30160060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















